molecular formula C15H14F3NO4 B12935540 1-(tert-Butoxycarbonyl)-2-(trifluoromethyl)-1H-indole-6-carboxylic acid

1-(tert-Butoxycarbonyl)-2-(trifluoromethyl)-1H-indole-6-carboxylic acid

Cat. No.: B12935540
M. Wt: 329.27 g/mol
InChI Key: HVOULXOYTHVJRG-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-2-(trifluoromethyl)-1H-indole-6-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a trifluoromethyl group, and an indole core

Preparation Methods

The synthesis of 1-(tert-Butoxycarbonyl)-2-(trifluoromethyl)-1H-indole-6-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the introduction of the tert-butoxycarbonyl group using tert-butyl chloroformate in the presence of a base. The trifluoromethyl group can be introduced via electrophilic or nucleophilic trifluoromethylation reactions. The indole core is often constructed through Fischer indole synthesis or other cyclization methods. Industrial production methods may employ flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

1-(tert-Butoxycarbonyl)-2-(trifluoromethyl)-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium or copper complexes. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(tert-Butoxycarbonyl)-2-(trifluoromethyl)-1H-indole-6-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-2-(trifluoromethyl)-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the indole core can engage in π-π stacking interactions with aromatic residues in proteins. The tert-butoxycarbonyl group serves as a protecting group, which can be selectively removed to reveal reactive functional groups for further chemical modifications .

Comparison with Similar Compounds

Similar compounds to 1-(tert-Butoxycarbonyl)-2-(trifluoromethyl)-1H-indole-6-carboxylic acid include:

The uniqueness of this compound lies in its combination of the indole core, trifluoromethyl group, and Boc protecting group, which together confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C15H14F3NO4

Molecular Weight

329.27 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(trifluoromethyl)indole-6-carboxylic acid

InChI

InChI=1S/C15H14F3NO4/c1-14(2,3)23-13(22)19-10-6-9(12(20)21)5-4-8(10)7-11(19)15(16,17)18/h4-7H,1-3H3,(H,20,21)

InChI Key

HVOULXOYTHVJRG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(=CC2=C1C=C(C=C2)C(=O)O)C(F)(F)F

Origin of Product

United States

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